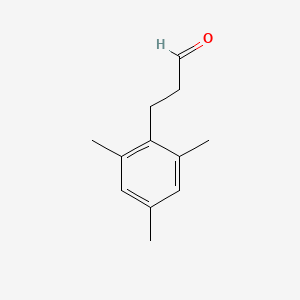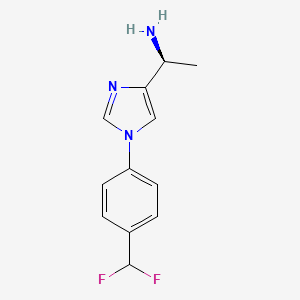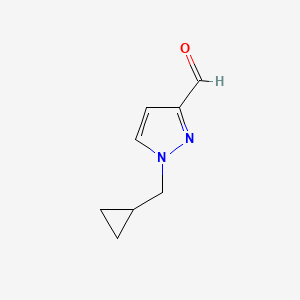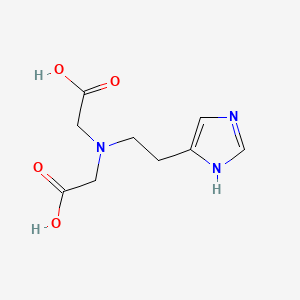
(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Chiral Amine Formation:
Specific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by chiral resolution techniques to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation of the amine group can yield a nitroso compound.
Aplicaciones Científicas De Investigación
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological systems, such as enzyme inhibition or receptor binding studies.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Chloro-5-nitrophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine lies in the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
(1R)-1-(2-fluoro-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
FJBXCHOQOVGGFP-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)






